![molecular formula C16H13BrClN3O4 B3916815 N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B3916815.png)
N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide
Overview
Description
N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide is not well understood. However, it has been suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes. Moreover, it has been suggested that this compound may interact with specific receptors in the body to exert its physiological effects.
Biochemical and physiological effects:
N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-cancer and anti-inflammatory properties by inhibiting the activity of specific enzymes involved in these processes. Moreover, it has been shown to possess anti-microbial properties by inhibiting the growth of specific bacteria and fungi. Additionally, this compound has been shown to possess fluorescent properties, making it a potential probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. Moreover, it has been shown to possess a wide range of biochemical and physiological effects, making it a versatile compound for studying different biological processes. However, one of the limitations of this compound is that its mechanism of action is not well understood, which may limit its potential use in certain experiments.
Future Directions
N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide has several potential future directions for research. One direction is to further investigate its mechanism of action to better understand how it exerts its physiological effects. Another direction is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Moreover, this compound could be further studied for its potential use in the development of new drugs for the treatment of various diseases. Finally, this compound could be studied for its potential use in the development of new materials with specific properties.
Scientific Research Applications
N'-[1-(3-bromophenyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Moreover, this compound has been tested for its potential use in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O4/c1-10(11-3-2-4-12(17)7-11)19-20-16(22)9-25-15-6-5-13(18)8-14(15)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNQKFPNZCGLFR-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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